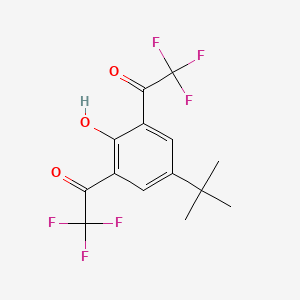
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C14H12F6O3 and a molecular weight of 342.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and two trifluoroacetyl groups attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-tert-butylphenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in various biochemical pathways, modulating the compound’s effects .
Comparison with Similar Compounds
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to the phenol ring, making it more sterically hindered.
2,4,6-Tris(trifluoromethyl)phenol: This compound has trifluoromethyl groups instead of trifluoroacetyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12F6O3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H12F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h4-5,21H,1-3H3 |
InChI Key |
QBHOTURDQXGLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


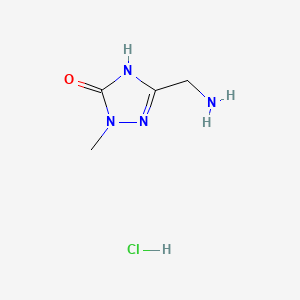
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)

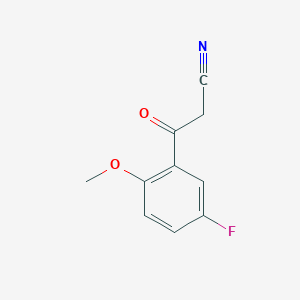
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)


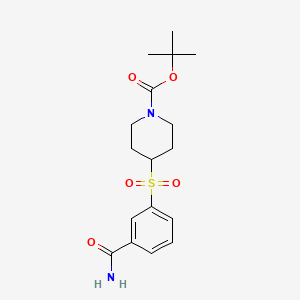
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
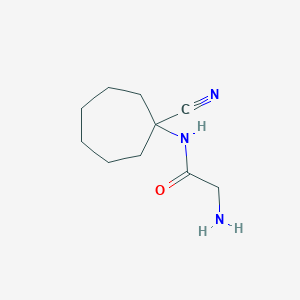
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
